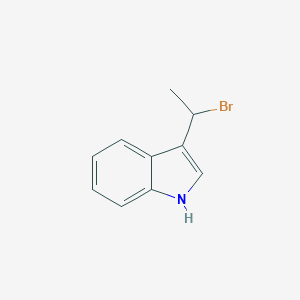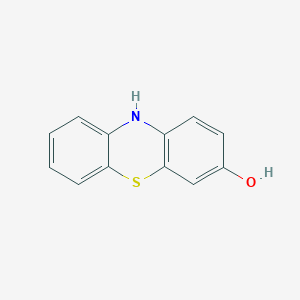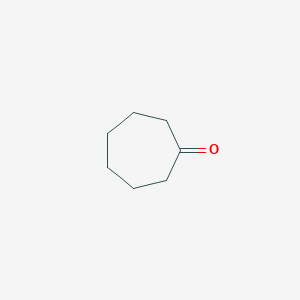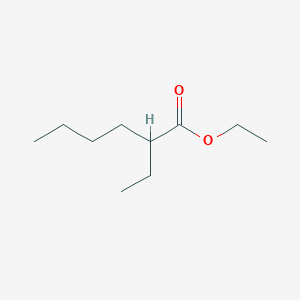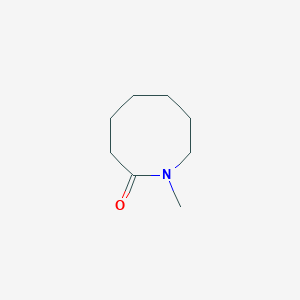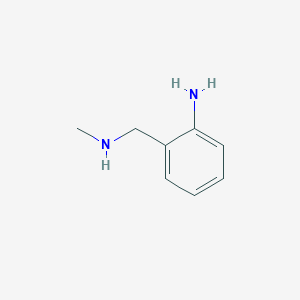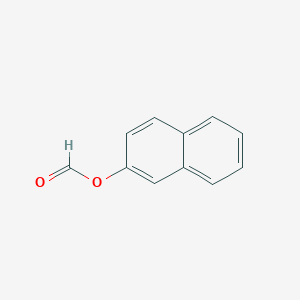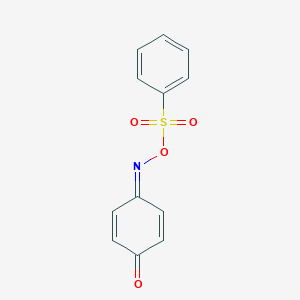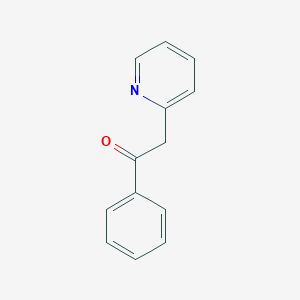
1-Phenyl-2-(pyridin-2-yl)ethan-1-one
Descripción general
Descripción
1-Phenyl-2-(pyridin-2-yl)ethan-1-one is a compound that can be synthesized through various chemical reactions. It is structurally related to several compounds that have been characterized in the literature, although the specific details of its synthesis and properties are not directly provided in the papers at hand.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, such as the Knoevenagel condensation used to obtain 1-phenyl-2-(2-pyridyl)ethanol from 2-methylpyridine and benzaldehyde without a catalyst or solvent . Another synthesis method includes a one-pot, three-component reaction involving (E)-1-phenyl-3-(p-tolyl)-2-propen-1-one, ethyl 2-nitroacetate, and ammonium acetate in refluxing ethanol . These methods suggest possible pathways for synthesizing 1-Phenyl-2-(pyridin-2-yl)ethan-1-one.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, revealing various crystalline systems and space groups . For instance, the 1-phenyl-2-(2-pyridyl)ethanol intermediate crystallizes in a monoclinic system with a centrosymmetric space group . These studies provide insights into the potential molecular structure of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, such as dehydration to yield a trans double bond , or nucleophilic substitution and Friedel-Crafts acylation reactions . These reactions are indicative of the reactivity of the phenyl and pyridyl groups in these molecules, which could also apply to 1-Phenyl-2-(pyridin-2-yl)ethan-1-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques like IR, NMR, and UV-Visible spectroscopy . For example, the IR spectrum of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol showed signals due to the νC=O group, indicating the presence of a diketone . These techniques could be used to deduce the properties of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one.
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
- Scientific Field: Medicinal Chemistry
- Summary of the Application: A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The study aimed to prepare libraries of novel heterocyclic compounds with potential biological activities .
- Methods of Application: The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Synthesis of Pyridin-2-yl-methanones
- Scientific Field: Organic Chemistry
- Summary of the Application: The study describes an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .
- Methods of Application: The method involves the oxidation of Csp3-H for the synthesis of aromatic ketones .
- Results: Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .
Synthesis of 1-Phenyl-2-(2-pyridyl)ethanol
- Scientific Field: Organic Chemistry
- Summary of the Application: The 1-phenyl-2-(α-pyridyl)ethanol [or 1-phenyl-2-(2-pyridyl)ethanol] compound was obtained from the Knoevenagel condensation reaction between 2-methylpyridine with benzaldehyde without catalyst or solvent .
- Methods of Application: The compound was characterized by IR, 1H-NMR, and by single crystal X-ray diffraction .
- Results: The study does not provide specific results or outcomes .
Flavoring Substance
- Scientific Field: Food Chemistry
- Summary of the Application: 1-Phenyl-2-(pyridin-2-yl)ethan-1-one is a flavoring substance found in malt and produced by the Maillard reaction and by nixtamalization .
- Methods of Application: It contributes to the flavor of corn tortillas, popcorn, and beer .
- Results: The compound is a viscous colorless liquid that is widely used as a flavoring substance .
Anti-Tubercular Potential
- Scientific Field: Medicinal Chemistry
- Summary of the Application: A compound was synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis .
- Methods of Application: The compound was synthesized and its anti-tubercular potential was evaluated using the MB 7H10 agar medium .
- Results: The synthetic compound was reported to have good anti-tumour activity, especially in lapatinib-resistant cancer cells .
HSP70 Inhibitor
- Scientific Field: Biochemistry
- Summary of the Application: A synthetic compound was evaluated as an HSP70 inhibitor .
- Methods of Application: The compound was synthesized and its inhibitory activity against HSP70 was evaluated .
- Results: The synthetic compound was reported to have good antitumour activity, especially in lapatinib-resistant cancer cells .
Synthesis of Imidazole Containing Compounds
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
- Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
- Results: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Synthesis of HSP70 Inhibitor
- Scientific Field: Biochemistry
- Summary of the Application: A synthetic compound was evaluated as an HSP70 inhibitor .
- Methods of Application: The compound was synthesized and its inhibitory activity against HSP70 was evaluated .
- Results: The synthetic compound was reported to have good antitumour activity, especially in lapatinib-resistant cancer cells .
Synthesis of 1, 3-Diazole
- Scientific Field: Organic Chemistry
- Summary of the Application: 1-phenyl-2-(pyridin-2-yl)ethan-1-one is used in the synthesis of 1, 3-diazole .
- Methods of Application: The compound is synthesized from glyoxal and ammonia .
- Results: The compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Safety And Hazards
Propiedades
IUPAC Name |
1-phenyl-2-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOXTMGJZNCXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167283 | |
| Record name | 1-Phenyl-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(pyridin-2-yl)ethan-1-one | |
CAS RN |
1620-53-7 | |
| Record name | 1-Phenyl-2-(2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-2-(pyridin-2-yl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1620-53-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-(pyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Benzoylmethyl)pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4PQH6DT4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





